An In-depth Technical Guide to 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene. As a molecule of interest in medicinal chemistry and materials science, understanding its fundamental characteristics is paramount for its effective application and safe handling. This document moves beyond a simple data sheet to offer insights into the interplay of its distinct functional groups—the chloro, cyclopropyl, and trifluoromethyl moieties—which collectively define its chemical behavior.
I. Molecular Structure and Physicochemical Properties
1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene possesses a unique substitution pattern on the benzene ring that imparts a specific set of properties. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electronic nature of the aromatic ring. The chlorine atom, also electron-withdrawing, further modulates this effect. In contrast, the cyclopropyl group can exhibit some electron-donating character through its strained ring system. This electronic push-pull relationship is crucial for its reactivity and potential biological interactions.
While specific experimental data for this compound is not widely available in public literature, we can infer its properties based on structurally similar molecules and established chemical principles.
| Property | Value (Estimated/Inferred) | Source/Basis of Estimation |
| Molecular Formula | C₁₀H₈ClF₃ | Based on structure[1][2] |
| Molecular Weight | 220.62 g/mol | Calculated from the molecular formula[1][2] |
| CAS Number | 1202644-20-9 | ChemicalBook[3] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like 1-chloro-3-(trifluoromethyl)benzene[4] |
| Boiling Point | ~180-200 °C | Estimated based on the boiling points of 1-chloro-3-(trifluoromethyl)benzene (137-138 °C)[4] and the added molecular weight of the cyclopropyl group. |
| Melting Point | Not available | --- |
| Density | ~1.3 g/mL | Estimated based on the density of 1-chloro-3-(trifluoromethyl)benzene (1.331 g/mL)[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water. | The trifluoromethyl group enhances lipophilicity.[5] |
| Refractive Index | ~1.46-1.48 | Estimated based on the refractive index of 1-chloro-3-(trifluoromethyl)benzene (1.446)[4] and related compounds. |
II. Synthesis and Mechanistic Considerations
A plausible synthetic route to 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene can be envisioned through a multi-step process, likely involving the introduction of the key functional groups onto a benzene precursor. A potential pathway could involve the formation of an aryl-cyclopropyl bond followed by subsequent functionalization.
Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling reaction for the synthesis of the target compound.
Experimental Protocol: Suzuki Coupling
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq.), cyclopropylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
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Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene.
Causality Behind Experimental Choices: The choice of a Suzuki coupling is based on its robustness and tolerance for a wide range of functional groups, making it a reliable method for forming aryl-cyclopropyl bonds. The palladium catalyst is essential for the catalytic cycle, and the base is required to activate the boronic acid.
III. Reactivity and Mechanistic Pathways
The reactivity of 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene is dictated by the interplay of its substituents.
Aromatic Ring Reactivity
The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the trifluoromethyl and chloro groups.[5] Electrophilic attack, if forced, would likely be directed to the positions ortho to the cyclopropyl group and meta to the chloro and trifluoromethyl groups.
Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the position of the chlorine atom, facilitated by the electron-withdrawing trifluoromethyl group.
Trifluoromethyl Group Reactivity
The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering it generally inert to many chemical transformations.[6] However, under specific reductive conditions, such as with highly reducing photoredox catalysts, selective C-F bond functionalization to form difluoromethyl or monofluoromethyl groups can be achieved.[7]
Cyclopropyl Group Reactivity
The cyclopropyl group, due to its inherent ring strain, can undergo ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or via radical cation intermediates.[8][9][10] The stability of the cyclopropyl ring in this particular molecule will be influenced by the electronic nature of the aromatic system it is attached to.
Sources
- 1. 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene | 1202644-20-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Reactivity of electrophilic cyclopropanes (2023) | Andreas Eitzinger | 4 Citations [scispace.com]
